Isovaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

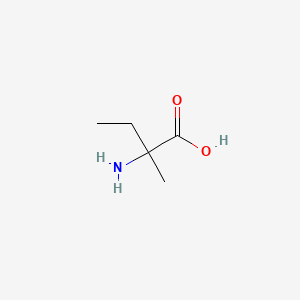

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of isovaline?

An In-depth Technical Guide to the Chemical Structure of Isovaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It is a structural isomer of the proteinogenic amino acid valine.[1][2] First identified in the Murchison meteorite, which fell in Australia in 1969, this compound's extraterrestrial origin has significant implications for theories on the origin of life and the homochirality of biological molecules on Earth.[1][3] Structurally, this compound is an α,α-disubstituted amino acid, specifically 2-amino-2-methylbutanoic acid.[1][4] This unique structure, particularly the absence of a hydrogen atom on the α-carbon, confers resistance to racemization.[5][6][7]

Recent research has focused on its pharmacological properties. This compound has demonstrated potential as a novel analgesic and anticonvulsant.[8][9] Its mechanism of action is distinct from many conventional drugs; for example, it produces analgesia by activating peripheral GABA-B receptors and acts downstream of the cyclooxygenase (COX) enzyme system targeted by NSAIDs.[1][3] Unlike opioids, it does not cross the blood-brain barrier, potentially avoiding central nervous system side effects like sedation and addiction.[1][3] This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Nomenclature

This compound is an aliphatic, non-polar amino acid.[2] Its structure is characterized by a chiral center at the α-carbon, which is bonded to an amino group, a carboxyl group, a methyl group, and an ethyl group. This substitution pattern makes it an isomer of valine, where a methyl group is shifted from the beta-position to the alpha-position.[1]

-

Common Names: α-Ethylalanine, 2-Amino-2-methylbutyric acid[1]

-

InChI: InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)[1][4]

This compound exists as two stereoisomers, or enantiomers:

-

(S)-(+)-isovaline (L-isovaline)

-

(R)-(-)-isovaline (D-isovaline)

The presence of a slight excess of the L-enantiomer in certain meteorites has fueled speculation about a prebiotic preference for left-handed amino acids.[11][12]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are essential for experimental design, including dissolution for in vitro assays, formulation for in vivo studies, and analytical method development.

| Property | Value | References |

| Identifiers | ||

| CAS Number | 595-39-1 (Racemic) | [1][4] |

| 595-40-4 (L-Isovaline) | [1][2][13] | |

| 3059-97-0 (D-Isovaline) | [1][13][14] | |

| PubChem CID | 94744 (Racemic) | [4] |

| 6971276 (L-Isovaline) | [15] | |

| 2724877 (D-Isovaline) | [14] | |

| Molecular Properties | ||

| Molar Mass | 117.15 g/mol | [1][13][16] |

| Exact Mass | 117.078978594 Da | [4][15] |

| Appearance | White crystalline solid; Monoclinic prisms | [13][17] |

| Thermal Properties | ||

| Melting Point | 307-308 °C (sublimes around 300 °C) | [13] |

| Boiling Point | 213.6 ± 23.0 °C (Predicted) | |

| Solubility | ||

| Water (cold) | ~39 g / 100 mL | [13] |

| Alcohol (75 °C) | ~6.6 g / 100 g | [13] |

| Ether | Slightly soluble | [13] |

| Optical Properties | ||

| Specific Rotation [α]D²⁵ | +11.13° (L-form, c=5 in H₂O) | [13] |

| -11.28° (D-form, c=5 in H₂O) | [13] | |

| Computed Properties | ||

| Topological Polar Surface Area | 63.3 Ų | [4][10][15] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Experimental Protocols

Synthesis of this compound (Strecker Synthesis Adaptation)

The Strecker synthesis is a well-established method for producing amino acids and is considered a plausible prebiotic route for this compound's formation.[11] A general laboratory protocol is outlined below.

Objective: To synthesize racemic (DL)-isovaline from 2-butanone.

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

-

Strong acid cation exchange resin (e.g., Dowex 50WX8)

Procedure:

-

Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve ammonium chloride and potassium cyanide in aqueous ammonia.

-

Cool the solution in an ice bath.

-

Slowly add 2-butanone to the stirred solution.

-

Allow the reaction to stir at room temperature for 24-48 hours. The product is 2-amino-2-methylbutanenitrile.

-

-

Hydrolysis:

-

Carefully add concentrated HCl to the reaction mixture.

-

Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.

-

-

Purification and Isolation:

-

Cool the reaction mixture and neutralize it with a concentrated NaOH solution to a pH of ~7.[10]

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid residue in a minimal amount of water.

-

Apply the solution to a column packed with a strong acid cation exchange resin.

-

Wash the column with deionized water to remove inorganic salts.

-

Elute the this compound from the resin using aqueous ammonia (2-5 M).

-

Collect the fractions containing the amino acid (monitor by TLC).

-

Combine the product fractions and evaporate the solvent to yield solid, racemic this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Enantiomeric Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Determining the enantiomeric excess (e.e.) of this compound is critical for astrobiological studies and for pharmacological evaluation, as enantiomers can have different biological activities.

Objective: To separate and quantify D- and L-isovaline in a sample.

Materials:

-

This compound sample

-

Anhydrous Methanol / HCl (3 M)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM)

-

Chiral GC column (e.g., Chirasil-Val)

-

GC-MS instrument

Procedure:

-

Derivatization (N-TFA-O-methyl esters):

-

Place the dried this compound sample in a reaction vial.

-

Add anhydrous methanolic HCl.

-

Heat the vial at 100°C for 1 hour to form the methyl ester.

-

Evaporate the reagent under a stream of dry nitrogen.

-

Add a mixture of TFAA and DCM to the residue.

-

Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivative.[18]

-

Evaporate the reagents again under nitrogen and redissolve the final derivative in a known volume of DCM for injection.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: Chiral capillary column capable of separating amino acid enantiomers.

-

Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min. (Note: This is an example program and must be optimized for the specific column and analytes).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-300.

-

-

-

Data Analysis:

-

Identify the peaks for D- and L-isovaline derivatives based on their retention times (established using standards).

-

Quantify the peak areas for each enantiomer from the total ion chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] × 100.

-

Visualizations

Chemical Structure Diagram

Caption: 2D representation of the chemical structure of this compound.

Analytical Workflow Diagram

Caption: Workflow for enantiomeric analysis of this compound by GC-MS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 595-40-4: this compound | CymitQuimica [cymitquimica.com]

- 3. ddescholar.acemap.info [ddescholar.acemap.info]

- 4. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 12. astrobiology.com [astrobiology.com]

- 13. This compound [drugfuture.com]

- 14. D-Isovaline | C5H11NO2 | CID 2724877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. L-Isovaline | C5H11NO2 | CID 6971276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Acceleration of amino acid racemization by this compound: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]

Discovery of Isovaline in the Murchison Meteorite: A Technical Guide

For Immediate Release

Murchison, Victoria, Australia & Global Research Community – The discovery of the non-proteinogenic amino acid isovaline in the Murchison meteorite, which fell in 1969, has profound implications for our understanding of prebiotic chemistry and the origins of life on Earth. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the key findings, analytical methodologies, and proposed formation pathways of this extraterrestrial molecule. Of particular significance is the consistent observation of a notable excess of the L-enantiomer of this compound, a characteristic that hints at a potential source for the homochirality observed in terrestrial biology.

I. Quantitative Analysis of this compound in the Murchison Meteorite

Multiple studies have quantified the abundance and enantiomeric distribution of this compound in the Murchison meteorite. The L-enantiomeric excess (L-ee) is a key metric, indicating a surplus of the left-handed form of the molecule. This excess has been reported to be as high as 18.5%, a significant deviation from the racemic mixture (equal amounts of L and D enantiomers) expected from simple abiotic synthesis.[1][2] The isotopic composition of this compound's carbon atoms has been found to be enriched in the heavier isotope, ¹³C, which is characteristic of extraterrestrial organic matter and helps to rule out terrestrial contamination.[3][4]

| Parameter | Reported Values | References |

| L-Enantiomeric Excess (L-ee) | 0% to 18.5% | [1][3][4][5] |

| D/L Ratio | As low as 0.69 ± 0.04 | [1] |

| δ¹³C of D- and L-isovaline | Approximately +18‰ | [3][4] |

| Concentration | Varies, but one of the more abundant non-protein amino acids | [3][6][7] |

II. Experimental Protocols for the Analysis of this compound

The analysis of this compound from the Murchison meteorite involves a multi-step process, from extraction to sophisticated chromatographic and spectrometric techniques.

A. Sample Preparation: Extraction and Hydrolysis

The initial step involves the extraction of soluble organic compounds from the powdered meteorite sample.

-

Hot Water Extraction: Powdered interior fragments of the Murchison meteorite are extracted with high-purity water at 100°C for 24 hours.[8] This process dissolves free amino acids and their precursors.

-

Acid Hydrolysis: The resulting aqueous extract is then subjected to acid hydrolysis, typically with 6 M hydrochloric acid (HCl), to release amino acids from their precursor molecules.[9] This step is crucial as it significantly increases the yield of detectable amino acids.

B. Derivatization for Chromatographic Analysis

To enable the separation and detection of amino acids by gas or liquid chromatography, they must first be chemically modified through a process called derivatization.

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Amino acids are converted into volatile derivatives. A common method is the formation of N-trifluoroacetyl (TFA) isopropyl esters.[10]

-

For Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS): For the separation of enantiomers, a chiral derivatizing agent is used. A widely employed method is derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[1][11] This reaction forms fluorescent diastereomers that can be separated on a reversed-phase column.

C. Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the volatile amino acid derivatives based on their boiling points and interactions with a stationary phase in a capillary column. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio. Chiral stationary phases can be used to separate the D and L enantiomers.[12]

-

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS): This is a highly sensitive technique used for the analysis of non-volatile molecules.[8][13] The derivatized amino acids are separated by high-performance liquid chromatography (HPLC) and then detected by a time-of-flight mass spectrometer, which provides high-resolution mass data for accurate identification.[1][14]

III. Visualizing the Methodologies and Formation Pathways

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in the Murchison meteorite.

B. Proposed Abiotic Synthesis: The Strecker Synthesis

The Strecker synthesis is a plausible prebiotic pathway for the formation of α-amino acids from simple precursors believed to be present on the parent body of the Murchison meteorite.[4] For this compound, the starting ketone is 2-butanone.

C. Amplification of Enantiomeric Excess

While the Strecker synthesis produces a racemic mixture, the observed L-enantiomeric excess of this compound suggests a subsequent process of amplification. One leading hypothesis is aqueous alteration on the meteorite's parent body.[1][14] This process may have involved interactions with chiral mineral surfaces or other chiral molecules, leading to the preferential enrichment of the L-enantiomer. The exact mechanisms for this amplification are still an active area of research.

IV. Implications for Drug Development and Astrobiology

The discovery of a naturally occurring, extraterrestrial L-enantiomeric excess in a non-protein amino acid like this compound has significant implications. For astrobiology, it provides a potential explanation for the origin of homochirality in terrestrial life.[15] For drug development professionals, the unique structure of this compound and its resistance to racemization make it an interesting scaffold for the design of novel therapeutics.[3][16] Its analgesic properties, mediated through peripheral GABA-B receptors, have already been noted.[16] Understanding the abiotic synthesis and selection of such molecules can inspire new approaches to creating stable, chiral compounds with potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Acid-labile amino acid precursors in the Murchison meteorite. 1: Chromatographic fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A new family of extraterrestrial amino acids in the Murchison meteorite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | On the correlation between the enantiomeric excess of L-isovaline and the level of aqueous alteration in carbonaceous meteorites [frontiersin.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. repository.geologyscience.ru [repository.geologyscience.ru]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. o-Phthalaldehyde—N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid ernantiomers and its application to conventional amino acid analysis | CiNii Research [cir.nii.ac.jp]

- 14. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isovaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaline, a non-proteinogenic α-amino acid, has garnered significant interest in the scientific community due to its unique structural properties and potential therapeutic applications. As an isomer of the common amino acid valine, this compound's distinct physicochemical characteristics, including its chirality and resistance to racemization, make it a subject of investigation in fields ranging from geochemistry to pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, systematically named 2-amino-2-methylbutanoic acid, is a chiral amino acid with the chemical formula C₅H₁₁NO₂.[1] Unlike most common amino acids, this compound possesses a quaternary α-carbon, which contributes to its notable stability.[2] It exists as two enantiomers, (R)-(-)-isovaline and (S)-(+)-isovaline.[3]

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | White crystalline solid/powder | [4][5] |

| CAS Number (DL-Isovaline) | 595-39-1 | [1][6] |

| CAS Number (L-Isovaline) | 595-40-4 | [3][7] |

| CAS Number (D-Isovaline) | 3059-97-0 | [3][6] |

Thermal Properties

The thermal properties of this compound are crucial for its handling, storage, and formulation.

Table 2: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | >260 °C[4], 307-308 °C (closed tube)[6] | [4][6] |

| Boiling Point | 213.6 °C at 760 mmHg | [4][8] |

| Flash Point | 83.0 °C | [4][8] |

Solubility

This compound's solubility is a key determinant of its behavior in biological systems and its formulation possibilities.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water (cold) | ~39 g/100 mL | [6] |

| Alcohol (at 75 °C) | ~6.6 g/100 g | [6] |

| Ether | Slightly soluble | [6] |

Acidity

The pKa values of this compound dictate its ionization state at different pH values.

Table 4: Predicted Acidity of L-Isovaline

| Functional Group | Predicted pKa | Reference(s) |

| Carboxylic Acid | 2.38 ± 0.10 | [9] |

| Amine | Not specified |

Crystal Structure

The solid-state structure of this compound has been investigated using single-crystal X-ray diffraction.

Table 5: Crystal Structure of this compound Monohydrate

| Property | Value | Reference(s) |

| Crystal System | Orthorhombic | [10][11] |

| Space Group | P2₁2₁2₁ | [10][11] |

| Unit Cell Dimensions | a = 5.9089 Å, b = 10.4444 Å, c = 11.9274 Å | [10][11] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Note: While the following sections describe the expected spectroscopic features, detailed spectra with peak assignments for underivatized this compound are not consistently available in the public domain. The information is based on general knowledge of amino acid spectroscopy and available data for related compounds.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A notable feature is the change from a non-ionic to a zwitterionic form upon warming from low temperatures, observed by the loss of the C=O stretching feature around 1717 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The spectra would confirm the presence of the ethyl and methyl groups attached to the α-carbon, as well as the carboxylic acid and amine protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. For derivatized this compound (OPA/NAC), a parent ion with an m/z of 379 has been reported, with a characteristic fragmentation pattern that can be used for its identification.[7]

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Protocol:

-

Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Also, prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Acid Titration: Slowly add the 0.1 M HCl solution in small increments, recording the pH after each addition until the pH drops significantly.

-

Base Titration: In a separate experiment, titrate a fresh sample of the this compound solution with 0.1 M NaOH, recording the pH after each addition until the pH rises significantly.

-

Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve).

Determination of Solubility by Saturation Method

Protocol:

-

Saturation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Filtration: Filter the saturated solution to remove any undissolved solid this compound.

-

Quantification: Accurately measure the concentration of this compound in the clear filtrate using a suitable analytical method, such as HPLC or by gravimetric analysis after solvent evaporation.

-

Calculation: Express the solubility as the mass of this compound per unit volume or mass of the solvent.

Single-Crystal X-ray Diffraction

Protocol:

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., water).

-

Crystal Selection and Mounting: Select a well-formed single crystal of appropriate size and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Enantiomeric Separation by Chiral HPLC

Protocol:

-

Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase for the separation of this compound enantiomers.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase and filter it to remove any particulate matter.

-

HPLC Analysis: Inject the sample onto the chiral HPLC column and elute with the chosen mobile phase. Detect the separated enantiomers using a suitable detector (e.g., UV or mass spectrometer).

-

Quantification: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers in the chromatogram.

Biological Signaling Pathway

This compound has been shown to exert analgesic effects through its interaction with peripheral γ-aminobutyric acid type B (GABA-B) receptors.[8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades.

Activation of the GABA-B receptor by this compound leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. These combined effects at peripheral nerve endings are thought to contribute to the analgesic properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols and an examination of its biological activity. The unique characteristics of this compound, particularly its stability and chirality, make it a molecule of significant interest for further research and development in the pharmaceutical and biotechnology sectors. The information compiled herein serves as a valuable resource for scientists and researchers working with this intriguing non-proteinogenic amino acid.

References

- 1. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

The Extraterrestrial Origin of Isovaline and Its Significance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the extraterrestrial origins of isovaline, a non-proteinogenic amino acid discovered in carbonaceous chondrites. We will explore its significance in the context of the origin of life, particularly concerning the emergence of homochirality. Furthermore, this guide will detail the current understanding of this compound's biological activity, focusing on its interaction with the GABA-B receptor, and its potential applications in the development of novel therapeutics for neurological disorders. Detailed experimental protocols for the extraction and analysis of this compound from meteoritic samples are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows.

Introduction: An Amino Acid from the Stars

The discovery of amino acids in meteorites, such as the Murchison meteorite which fell in Australia in 1969, provided compelling evidence for the extraterrestrial synthesis of the building blocks of life. Among the diverse suite of organic molecules identified, this compound (2-amino-2-methylbutanoic acid) has garnered significant scientific interest. Unlike most terrestrial amino acids, this compound is not one of the 20 proteinogenic amino acids. Its presence in meteorites is a strong indicator of its abiotic and extraterrestrial origin.

One of the most remarkable features of meteoritic this compound is the presence of a significant enantiomeric excess of the L-form in some samples.[1][2] On Earth, life almost exclusively utilizes L-amino acids and D-sugars, a phenomenon known as homochirality. The discovery of an L-enantiomeric excess of this compound in meteorites suggests that a bias towards L-amino acids may have existed in the early solar system, potentially influencing the selection of L-amino acids for life on Earth.[1][2]

Beyond its astrobiological implications, this compound has been found to possess intriguing pharmacological properties. It has been shown to act as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3] This activity has opened avenues for its investigation as a potential therapeutic agent for a range of neurological conditions.

This guide will provide a comprehensive overview of the extraterrestrial origin of this compound, its analytical determination, and its biological significance, with a focus on providing practical information for researchers in the fields of astrobiology, organic chemistry, and pharmacology.

Extraterrestrial Abundance and Enantiomeric Excess of this compound

Quantitative analysis of this compound in various carbonaceous chondrites has revealed significant variations in both its concentration and the magnitude of its L-enantiomeric excess (ee). These differences are thought to be related to the degree of aqueous alteration experienced by the parent body of the meteorite.[4][5]

| Meteorite | Type | This compound Concentration (ppb) | L-enantiomeric Excess (ee, %) |

| Murchison | CM2 | ~2,400[2] | 0 to 18.5[2][6] |

| Orgueil | CI1 | 85 ± 5[2] | 15.2 ± 4.0[1][2] |

| Murray | CM2 | - | - |

| LEW 90500 | CM2 | - | -0.5 to 3.0 |

| EET 92042 | CR2 | - | No L-excess observed[1] |

| QUE 99177 | CR2 | - | No L-excess observed[1] |

Note: Concentration and ee values can vary between different fragments of the same meteorite. The data presented here represent a range of reported values.

Significance of Extraterrestrial this compound

The Origin of Homochirality

The presence of an L-enantiomeric excess of this compound in meteorites provides a potential solution to the long-standing puzzle of the origin of homochirality in terrestrial life. The delivery of meteorites bearing an excess of L-amino acids to the early Earth could have biased the prebiotic chemical environment, leading to the preferential incorporation of L-amino acids into the first self-replicating molecules. This compound is particularly well-suited to carry this chiral signature as its α-methyl group makes it resistant to racemization over long timescales.[2]

A Tool for Astrobiology

The enantiomeric ratio of this compound and other amino acids serves as a powerful biosignature in the search for extraterrestrial life. Abiotic processes are expected to produce racemic mixtures (equal amounts of D and L enantiomers), while a significant enantiomeric excess in a sample from another planet or moon could be indicative of biological activity.

Neurological Effects and Drug Development

This compound's ability to act as a GABA-B receptor agonist has prompted research into its therapeutic potential.[7] The GABA-B receptor is a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission. Its activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[8][9]

Some studies suggest that this compound may act as a partial agonist, which could offer a more favorable side-effect profile compared to full agonists like baclofen.[7] Research is ongoing to explore the potential of this compound and its derivatives in the treatment of conditions such as epilepsy, spasticity, and pain.[3]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from carbonaceous chondrites.

Sample Preparation and Extraction

4.1.1. Materials

-

Meteorite sample (interior fragment)

-

Deionized, ultrapure water (18.2 MΩ·cm)

-

Mortar and pestle (agate or ceramic, pre-cleaned by baking at 500°C)

-

Glass test tubes (borosilicate, pre-cleaned by baking at 500°C)

-

Heating block or oven

-

Centrifuge

-

Pipettes and sterile, filtered pipette tips

4.1.2. Hot Water Extraction Protocol

-

In a clean, controlled environment (e.g., a laminar flow hood) to minimize terrestrial contamination, carefully break open the meteorite sample to expose a fresh interior surface.

-

Using a pre-cleaned mortar and pestle, grind a small interior fragment of the meteorite into a fine powder.

-

Weigh approximately 100-200 mg of the powdered meteorite sample and transfer it to a clean glass test tube.

-

Add 1 mL of ultrapure water to the test tube.

-

Seal the test tube (e.g., with a Teflon-lined screw cap or by flame-sealing).

-

Place the sealed test tube in a heating block or oven set to 100°C for 24 hours.[10][11]

-

After 24 hours, allow the test tube to cool to room temperature.

-

Centrifuge the test tube at a moderate speed (e.g., 2000 x g) for 10 minutes to pellet the solid meteorite particles.

-

Carefully collect the aqueous supernatant containing the extracted amino acids using a clean pipette and transfer it to a new clean tube. This is the meteorite extract.

Acid Hydrolysis (Optional)

To release amino acids that may be bound in more complex structures, an acid hydrolysis step can be performed on a portion of the aqueous extract.

4.2.1. Materials

-

Meteorite extract

-

6 M Hydrochloric acid (HCl), double-distilled

-

Vacuum desiccator

-

Heating block or oven

4.2.2. Acid Vapor Hydrolysis Protocol

-

Place a small vial containing the meteorite extract into a larger glass container or desiccator.

-

In a separate open vial within the same container, add a volume of 6 M HCl.

-

Seal the container and place it in an oven at 150°C for 3 hours. The HCl vapor will hydrolyze the sample.[10]

-

After hydrolysis, carefully remove the sample vial and dry it under vacuum to remove any remaining acid and water.

Derivatization for Chiral Analysis

For the separation and detection of amino acid enantiomers by HPLC, a derivatization step is required to introduce a chiral center and a fluorescent tag. A common method utilizes o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC).

4.3.1. Materials

-

Meteorite extract (hydrolyzed or non-hydrolyzed)

-

o-phthaldialdehyde (OPA) solution (e.g., 10 mg/mL in methanol)

-

N-acetyl-L-cysteine (NAC) solution (e.g., 10 mg/mL in methanol)

-

Sodium borate buffer (100 mM, pH 9-10.4)

-

Methanol

-

HPLC vials

4.3.2. OPA/NAC Derivatization Protocol

-

Prepare the OPA/NAC derivatizing reagent by mixing the OPA and NAC solutions. The exact ratio can be optimized, but a 1:1 (v/v) ratio is a good starting point.

-

In an HPLC vial, combine 100 µL of the meteorite extract with 100 µL of the sodium borate buffer.

-

Add 20 µL of the OPA/NAC reagent to the vial.

-

Mix the solution thoroughly and allow the reaction to proceed at room temperature for at least 1-2 minutes. The reaction is rapid.

-

The sample is now ready for injection into the HPLC system.

Analytical Techniques

4.4.1. High-Performance Liquid Chromatography with Fluorescence Detection and Time-of-Flight Mass Spectrometry (HPLC-FD/ToF-MS)

This is a powerful technique for the separation, identification, and quantification of amino acid enantiomers.

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Fluorescence Detector: Excitation and emission wavelengths are set to detect the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

-

ToF-MS: Provides high-resolution mass data for accurate identification of the derivatized amino acids.

4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of amino acid enantiomers. It requires a different derivatization procedure to make the amino acids volatile.

-

Derivatization: Amino acids are typically converted to their N(O,S)-trifluoroacetyl isopropyl esters.

-

Column: A chiral capillary column (e.g., Chirasil-L-Val) is used to separate the enantiomers.

-

Carrier Gas: Helium is commonly used.

-

Mass Spectrometer: Operates in electron ionization (EI) mode to generate characteristic fragmentation patterns for identification.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the analysis of this compound from meteoritic samples.

This compound and the GABA-B Receptor Signaling Pathway

Caption: The signaling cascade initiated by the binding of this compound to the GABA-B receptor.

Conclusion and Future Directions

The study of extraterrestrial this compound continues to be a vibrant and interdisciplinary field of research. Its presence in meteorites with an L-enantiomeric excess provides a crucial piece of the puzzle in understanding the origins of life's homochirality. The detailed analytical protocols provided in this guide are intended to facilitate further research into the distribution and isotopic composition of this compound in a wider range of extraterrestrial materials, including samples returned from asteroids and comets.

Furthermore, the unique pharmacological profile of this compound as a GABA-B receptor agonist warrants continued investigation. Future research in drug development should focus on elucidating the precise nature of its interaction with the receptor, exploring its potential as a partial agonist, and designing novel analogs with improved therapeutic properties and reduced side effects. The convergence of astrobiology and pharmacology in the study of this compound highlights the unexpected and exciting discoveries that can emerge from exploring the chemistry of the cosmos.

References

- 1. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | On the correlation between the enantiomeric excess of L-isovaline and the level of aqueous alteration in carbonaceous meteorites [frontiersin.org]

- 5. astrobiology.com [astrobiology.com]

- 6. repository.geologyscience.ru [repository.geologyscience.ru]

- 7. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. m.youtube.com [m.youtube.com]

The Role of Isovaline in the Genesis of Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of life on Earth presents a plethora of unresolved questions, chief among them the origin of biological homochirality—the exclusive use of L-amino acids in proteins. The non-proteinogenic amino acid isovaline, discovered in carbonaceous chondrites such as the Murchison meteorite, offers a compelling clue in this enigma. This technical guide provides an in-depth exploration of the role of this compound in origin of life theories, detailing its extraterrestrial origins, unique chemical properties, and the experimental evidence supporting its potential contribution to the prebiotic world. We present quantitative data on this compound's enantiomeric excess in meteorites, detailed experimental methodologies for its analysis and synthesis in prebiotic conditions, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in astrobiology, prebiotic chemistry, and drug development.

Introduction: The Chirality Problem and the Messenger from Space

Life's molecular machinery is fundamentally left-handed. The twenty proteinogenic amino acids, the building blocks of proteins, exist almost exclusively as L-enantiomers. This homochirality is essential for the proper folding and function of proteins and enzymes. However, abiotic chemical reactions typically produce racemic mixtures—equal amounts of left- (L) and right-handed (D) enantiomers. This begs the question: what broke the symmetry on the prebiotic Earth?

One leading hypothesis posits an extraterrestrial origin for this bias. The discovery of amino acids in meteorites, remnants of the early solar system, provides tangible evidence for the delivery of complex organic molecules to the nascent Earth. Among these, this compound (2-amino-2-methylbutanoic acid) has emerged as a molecule of significant interest.

This compound is a non-proteinogenic α-methyl amino acid, meaning it is not one of the 20 common amino acids found in terrestrial life and possesses a methyl group on its α-carbon. This structural feature has profound implications for its role in prebiotic chemistry.

Extraterrestrial Abundance and Enantiomeric Excess of this compound

This compound has been identified in several carbonaceous chondrites, a class of meteorites rich in organic compounds. Crucially, these meteoritic samples often exhibit a significant excess of the L-enantiomer of this compound. This L-enantiomeric excess (L-ee) is a key piece of evidence supporting the theory that the building blocks of life, with a pre-existing chiral bias, were delivered to Earth.

Quantitative Data on L-Isovaline Enantiomeric Excess in Meteorites

The table below summarizes the L-enantiomeric excess of this compound found in various carbonaceous chondrites. This data provides a quantitative basis for the extraterrestrial chirality hypothesis.

| Meteorite | Type | L-Isovaline Enantiomeric Excess (L-ee) (%) | Reference(s) |

| Murchison | CM2 | up to 18.5 ± 2.6 | [1][2] |

| Orgueil | CI1 | 15.2 ± 4.0 | [1][2] |

| LEW 90500 | CM2 | 3.3 | [3] |

| LON 94102 | C2 (ungrouped) | Racemic | [3] |

| EET 92042 | CR2 | Racemic | [2] |

| QUE 99177 | CR2 | Racemic | [2] |

| GRA 95229 | CR2 | ~3 | |

| Aguas Zarcas | CM2 | ~10-15 | [4] |

| Tagish Lake | C2 (ungrouped) | 0-7 | [3] |

Note: Enantiomeric excess (ee) is calculated as [(L - D) / (L + D)] * 100%. The values presented are the highest reported for each meteorite and can vary between different fragments of the same meteorite.

The Chemical Significance of this compound

The unique structure of this compound underpins its importance in origin of life theories.

-

Resistance to Racemization: Unlike proteinogenic α-hydrogen amino acids, the α-methyl group of this compound makes it highly resistant to racemization—the process by which a pure enantiomer converts into a racemic mixture over geological timescales.[5] This exceptional stability means that the enantiomeric excess observed in meteorites today is likely a true reflection of its primordial state.

-

Proposed Formation Pathway: The Strecker synthesis is the most widely accepted abiotic pathway for the formation of α-amino acids, including this compound, on meteorite parent bodies.[5] This reaction involves aldehydes or ketones, ammonia, and hydrogen cyanide. The initial products of the Strecker synthesis are racemic; the observed enantiomeric excess is believed to have been induced and/or amplified subsequently.

-

Amplification of Chirality through Aqueous Alteration: A strong correlation has been observed between the degree of aqueous alteration (the extent to which a meteorite has been altered by water on its parent body) and the magnitude of the L-isovaline enantiomeric excess.[6] Meteorites that have experienced more extensive aqueous alteration, such as Murchison and Orgueil, show a higher L-ee of this compound.[1][2] This suggests that processes occurring in the presence of water on asteroids or comets, such as crystallization or interactions with chiral minerals, amplified an initial small chiral imbalance.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound in a prebiotic context.

Analysis of this compound in Meteoritic Samples by LC-FD/TOF-MS

Objective: To extract, separate, and quantify the enantiomers of this compound from carbonaceous chondrites.

Methodology: Liquid Chromatography with Fluorescence Detection and Time-of-Flight Mass Spectrometry (LC-FD/TOF-MS).

Protocol:

-

Sample Preparation:

-

A pristine interior chip of the meteorite is crushed into a fine powder using a sterilized mortar and pestle.

-

The powdered sample is transferred to a clean glass ampoule with a known volume of ultrapure water.

-

The ampoule is flame-sealed and heated at 100°C for 24 hours to extract soluble organic compounds.

-

After cooling, the ampoule is opened, and the solid material is separated by centrifugation.

-

The aqueous supernatant is transferred to a clean vial and dried under vacuum.

-

-

Acid Hydrolysis (Optional but recommended):

-

To release amino acids that may be bound in larger molecules, the dried extract is subjected to vapor-phase acid hydrolysis with 6M HCl at 150°C for 3 hours.

-

The hydrolyzed sample is then dried under vacuum to remove the acid.

-

-

Derivatization:

-

The dried extract is redissolved in a borate buffer.

-

A derivatizing agent, typically a solution of o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), is added to the sample. This reagent reacts with primary amino acids to form fluorescent, chiral derivatives that can be separated by chromatography.

-

-

LC-FD/TOF-MS Analysis:

-

The derivatized sample is injected into an HPLC system equipped with a chiral column (e.g., a Waters BEH C18 column followed by a BEH phenyl column).

-

A gradient elution is performed using a mobile phase consisting of a mixture of ammonium formate buffer and methanol.

-

The eluting compounds are passed through a fluorescence detector to quantify the OPA/NAC derivatives.

-

The eluent is then directed to a time-of-flight mass spectrometer to confirm the identity of the compounds by their exact mass-to-charge ratio.

-

-

Data Analysis:

-

The retention times of the D- and L-isovaline derivatives are compared to those of a standard.

-

The peak areas from the fluorescence chromatogram are used to calculate the relative abundances of the D and L enantiomers and thus the enantiomeric excess.

-

Simulated Prebiotic Peptide Synthesis with this compound

Objective: To investigate the potential for this compound to polymerize into peptides under simulated prebiotic conditions.

Methodology: Wet-dry cycling in the presence of a condensing agent and/or mineral surfaces.

Protocol:

-

Reactant Preparation:

-

Prepare an aqueous solution of L-isovaline (or a racemic mixture to study potential chiral selection) at a concentration relevant to prebiotic scenarios (e.g., 10-100 µM).

-

Add a plausible prebiotic condensing agent, such as cyanamide or dicyandiamide, to the solution.

-

In parallel experiments, introduce a mineral surface, such as montmorillonite clay or silica, which may act as a catalyst.

-

-

Wet-Dry Cycling:

-

Place the reaction mixture in a vial and subject it to repeated cycles of hydration and dehydration.

-

Hydration phase: Add a small amount of water to dissolve the reactants.

-

Dehydration phase: Heat the vial at a moderate temperature (e.g., 60-80°C) to evaporate the water, concentrating the reactants and promoting condensation reactions.

-

Repeat this cycle multiple times (e.g., 10-50 cycles) to simulate evaporation and rehydration in a primordial pool.

-

-

Analysis of Products:

-

After the desired number of cycles, dissolve the reaction products in a suitable solvent.

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify any oligomers of this compound that have formed.

-

Compare the results from experiments with and without condensing agents and mineral surfaces to determine their effect on peptide formation.

-

Visualizing the Role of this compound in Prebiotic Pathways

Graphviz diagrams are used to illustrate the conceptual and experimental workflows related to this compound's role in the origin of life.

Caption: Proposed pathway for the formation and delivery of L-enriched this compound to the early Earth.

Caption: Logical flow of the hypothesis for this compound's role in the origin of homochirality.

Caption: Simplified experimental workflow for the analysis of this compound in meteorite samples.

This compound as a Prebiotic Catalyst

A key aspect of the this compound hypothesis is its potential to act as a catalyst for the transfer of chirality to other prebiotic molecules. Being resistant to racemization, L-enriched this compound could have provided a stable chiral environment on the early Earth. This could have influenced the synthesis or degradation of other amino acids, leading to an enrichment of L-enantiomers in the proteinogenic amino acids. While direct experimental evidence for this compound's catalytic role in this specific context is an active area of research, its structural properties make it a compelling candidate for such a function.

Implications for Drug Development

The study of non-proteinogenic amino acids like this compound has implications beyond the origin of life. The incorporation of α-methyl amino acids into peptides is a known strategy in medicinal chemistry to enhance their stability against enzymatic degradation. Understanding the prebiotic roles and properties of this compound can inspire the design of novel peptide-based therapeutics with improved pharmacokinetic profiles. The unique conformational constraints imposed by this compound can also be exploited to design peptidomimetics with specific biological activities.

Conclusion and Future Directions

This compound, delivered to the early Earth in carbonaceous chondrites with a significant L-enantiomeric excess, presents a compelling solution to the puzzle of biological homochirality. Its resistance to racemization makes it a robust tracer of prebiotic chiral asymmetry. The correlation between aqueous alteration and enantiomeric enrichment points to amplification mechanisms on meteorite parent bodies.

Future research should focus on several key areas:

-

Experimental Verification of Catalytic Activity: Designing and conducting experiments to demonstrate the catalytic role of this compound in the enantioselective synthesis or polymerization of proteinogenic amino acids under plausible prebiotic conditions.

-

Exploration of Other Meteorites: Expanding the analysis of this compound's enantiomeric excess to a wider range of meteorites to further refine the correlation with parent body processes.

-

In-depth Simulation Studies: Utilizing computational chemistry to model the interactions of this compound with mineral surfaces and other prebiotic molecules to elucidate the mechanisms of chiral amplification and transfer.

The study of this compound continues to be a fertile ground for research at the intersection of chemistry, biology, and planetary science, offering profound insights into our own origins and providing inspiration for the development of new molecular technologies.

References

- 1. eppcgs.org [eppcgs.org]

- 2. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A plausible simultaneous synthesis of amino acids and simple peptides on the primordial Earth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isovaline: A Non-Proteinogenic α-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaline, a non-proteinogenic α-amino acid, stands as a molecule of significant interest across diverse scientific disciplines, from astrobiology to pharmacology. First identified in the Murchison meteorite, its extraterrestrial origins have fueled research into the origins of life and homochirality.[1] Beyond its cosmic roots, this compound has emerged as a compelling candidate in drug development, primarily due to its unique structural properties and biological activity. As an isomer of the proteinogenic amino acid valine, this compound possesses a distinct α,α-disubstituted structure that confers remarkable resistance to enzymatic degradation and the ability to induce specific secondary structures in peptides.[1] Notably, this compound exhibits analgesic and anticonvulsant properties, attributed to its interaction with peripheral γ-aminobutyric acid type B (GABAB) receptors.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, biological activity, and its burgeoning potential in therapeutic applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals.

Core Characteristics of this compound

This compound, systematically named 2-amino-2-methylbutanoic acid, is a chiral α-amino acid with the chemical formula C₅H₁₁NO₂.[2] Unlike its isomer valine, this compound features a methyl group and an ethyl group attached to the α-carbon, rendering it a Cα-tetrasubstituted amino acid. This structural feature is central to its unique properties.

Physicochemical Properties

The distinct structure of this compound governs its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1. The presence of the additional methyl group at the α-carbon sterically hinders rotation around the peptide backbone, influencing the conformational freedom of peptides into which it is incorporated.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molar Mass | 117.15 g/mol | [3] |

| IUPAC Name | 2-Amino-2-methylbutanoic acid | [2] |

| CAS Number | 595-39-1 (racemic) | [1] |

| 595-40-4 (L-isovaline) | [4] | |

| 3059-97-0 (D-isovaline) | [3] | |

| pKa (predicted) | 2.38 ± 0.10 (carboxyl group) | [3] |

| Melting Point | 276-278 °C | [3] |

| Water Solubility | Freely soluble | [3] |

| Appearance | White needles or crystalline powder | [3] |

Table 1: Physicochemical Properties of this compound. This table summarizes the core physicochemical properties of this compound, providing essential data for its handling and application in experimental settings.

Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical aspect of its study and application. The Strecker synthesis is a classical and versatile method for producing racemic α-amino acids, which can be adapted for this compound.

Experimental Protocol: Racemic Strecker Synthesis of this compound

This protocol outlines a general procedure for the synthesis of racemic this compound from 2-butanone.

Materials:

-

2-Butanone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ammonia (aqueous solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Imine Formation: In a suitable reaction vessel, dissolve ammonium chloride in an aqueous ammonia solution. To this, add 2-butanone. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.[5]

-

α-Aminonitrile Formation: Slowly add a solution of potassium cyanide to the reaction mixture. Continue stirring at room temperature. The cyanide anion will attack the imine carbon to form 2-amino-2-methylbutanenitrile.[5]

-

Hydrolysis: Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid. This step results in the formation of racemic this compound hydrochloride.[6]

-

Isolation and Purification: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the free amino acid. The crude this compound can be collected by filtration. Recrystallization from a suitable solvent, such as a water/ethanol mixture, can be performed to purify the product. The purity can be assessed by techniques like NMR and mass spectrometry.[6]

Enantioselective Synthesis

For pharmacological applications, enantiomerically pure forms of this compound are often required. Asymmetric Strecker reactions, employing a chiral auxiliary or a chiral catalyst, can be utilized to achieve enantioselective synthesis.[7]

Biological Activity and Mechanism of Action

This compound's biological activity is primarily attributed to its interaction with the GABAergic system, specifically as an agonist at GABAB receptors. This interaction underlies its observed analgesic and anticonvulsant effects.

GABAergic Signaling Pathway

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[8] Upon activation by an agonist like this compound, the receptor initiates a downstream signaling cascade.

Figure 1: GABAB Receptor Downstream Signaling Pathway. Activation of the GABAB receptor by this compound leads to the dissociation of the associated Gi/o protein. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. The Gαi subunit inhibits adenylyl cyclase, decreasing cAMP production and subsequent protein kinase A (PKA) activity.

Analgesic and Anticonvulsant Properties

Studies have demonstrated that this compound produces dose-dependent antinociception in various animal models of pain, including the formalin and hot-plate tests.[9] Importantly, this compound does not readily cross the blood-brain barrier, and its analgesic effects are mediated by peripheral GABAB receptors.[1][9] This peripheral restriction is a significant advantage, as it may limit the central nervous system side effects commonly associated with other GABAergic agonists. The anticonvulsant properties of this compound have also been reported, with studies showing its ability to suppress seizure-like activity in in vitro models.

While direct binding affinity values (Ki or IC50) for this compound at the GABAB receptor are not consistently reported in the literature, functional assays demonstrate its agonistic activity. Some studies suggest that this compound's interaction with the GABAB receptor may be atypical, as it does not always activate G-protein-coupled inwardly rectifying potassium (GIRK) channels in the same manner as the canonical agonist baclofen.[10][11]

Applications in Drug Development and Research

The unique characteristics of this compound make it a valuable tool in drug design and biochemical research.

Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences can significantly enhance their therapeutic potential. Its α,α-disubstituted nature provides steric hindrance that protects against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[12] Furthermore, the conformational constraints imposed by this compound can be exploited to design peptides with specific secondary structures, leading to improved receptor binding affinity and selectivity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Isovaline-OH

This protocol outlines the general steps for incorporating Fmoc-isovaline-OH into a peptide chain using manual Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids, including Fmoc-isovaline-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least one hour.[13][14]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF.[13][14]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the Fmoc-isovaline-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time may need to be extended due to the steric hindrance of this compound.[15]

-

-

Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.[16]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

Figure 2: Solid-Phase Peptide Synthesis Workflow. This diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating an amino acid like this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound in various matrices.

Chromatographic and Spectrometric Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids, including this compound.[17] Pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) is often employed to enhance detection by fluorescence or UV-Vis spectroscopy.[18][19] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound and its derivatives.[20][21][22][23] Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for structural confirmation, providing detailed information about the connectivity and stereochemistry of the molecule.[2]

Experimental Protocol: Quantitative Analysis of this compound in Plasma by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix like plasma.

Materials:

-

Plasma sample

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Perchloric acid (for protein precipitation)

-

o-Phthaldialdehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Precipitate the plasma proteins by adding a solution of perchloric acid.[5]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and filter it.

-

-

Derivatization: Mix the filtered supernatant with the OPA derivatizing reagent to form a fluorescent derivative of this compound.[24]

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the analytes on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer).[24]

-

Detect the fluorescent derivatives using a fluorescence detector.

-

-

Quantification: Create a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the plasma sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

This compound represents a fascinating and versatile non-proteinogenic amino acid with significant potential in both fundamental research and pharmaceutical development. Its extraterrestrial origins continue to provide insights into prebiotic chemistry, while its unique structural features and biological activity make it a valuable building block for the design of novel therapeutics. The peripherally restricted analgesic and anticonvulsant properties of this compound, mediated through the GABAB receptor, offer a promising avenue for the development of new drugs with improved side-effect profiles. The detailed methodologies and data presented in this technical guide are intended to facilitate further research and unlock the full potential of this remarkable molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D(-)-Isovaline CAS#: 3059-97-0 [m.chemicalbook.com]

- 4. CAS 595-40-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]

- 11. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. bevital.no [bevital.no]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

- 21. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 23. repository.geologyscience.ru [repository.geologyscience.ru]

- 24. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

The stability and racemization of isovaline in aqueous solutions

An In-depth Technical Guide to the Stability and Racemization of Isovaline in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic α-alkyl amino acid, is of significant interest in pharmaceutical development and astrobiology due to its unique structural properties. A defining characteristic of this compound is its exceptional resistance to racemization in aqueous solutions, a feature attributed to the absence of a hydrogen atom on its α-carbon. This technical guide provides a comprehensive overview of the stability and racemization behavior of this compound in aqueous environments. It consolidates available quantitative data, details relevant experimental protocols for stability and enantiomeric analysis, and presents logical workflows and potential degradation pathways through diagrams. This document is intended to serve as a foundational resource for professionals working with this compound, offering insights into its handling, formulation, and analytical characterization.

Introduction: The Unique Stability of this compound